Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
Description
Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate is a substituted imidazodiazepine derivative characterized by a bromine atom at position 8, a methyl group at position 5, and an ethyl ester at position 2. This compound belongs to the 1,4-diazepine class, known for modulating γ-aminobutyric acid type A receptors (GABAARs), which are critical targets for anxiolytics, sedatives, and anticonvulsants . Its bromine substituent enhances electrophilicity, making it a versatile intermediate for further functionalization, such as radiofluorination or cross-coupling reactions in medicinal chemistry .
Properties
IUPAC Name |
ethyl 8-bromo-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMFVESVKLVYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121120 | |
| Record name | Ethyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78756-37-3 | |
| Record name | Ethyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78756-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is part of the aryl halide chemistry informer library developed by chemists at merck & co, Inc. This library contains drug-like molecules representative of those encountered in complex synthesis.
Mode of Action
It is known that the compound is used in aryl amination using ligand-free ni (ii) salts and photoredox catalysis.
Biochemical Pathways
Imidazole derivatives, which this compound is a part of, are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Pharmacokinetics
The compound is known to be a solid at room temperature and has a melting point of 190-193 °c.
Biological Activity
Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzoimidazodiazepines, which are known for their diverse pharmacological profiles.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 364.19 g/mol. Its structural characteristics include a bromine atom at the 8-position and a carboxylate group that may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds in the benzoimidazodiazepine class exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : These compounds have been noted for their ability to reduce inflammation markers in vitro.
- Neuroprotective Properties : Certain studies suggest potential neuroprotective effects against neurodegenerative diseases.
The biological activity of Ethyl 8-bromo-5-methyl-6-oxo can be attributed to several mechanisms:
- Receptor Modulation : Similar compounds have been shown to act on GABA receptors, leading to anxiolytic and sedative effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- DNA Interaction : Some benzoimidazodiazepines exhibit DNA-binding properties that can disrupt replication in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 8-bromo derivative | A549 (Lung) | 12.5 |
| Ethyl 8-bromo derivative | MCF7 (Breast) | 15.0 |
- Anti-inflammatory Activity :
| Compound | NO Production (%) | Cell Viability (%) |
|---|---|---|
| Control | 100 | 100 |
| Compound A | 30 | 85 |
| Compound B | 20 | 90 |
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate has been investigated for its potential therapeutic effects. Its structural similarity to other benzodiazepines suggests possible applications in treating anxiety disorders and epilepsy. Research indicates that compounds within this class can modulate GABA receptors, which are crucial for inhibitory neurotransmission in the brain .
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the benzodiazepine structure have led to enhanced activity against various bacterial strains. This makes it a candidate for further exploration in the development of new antibiotics .
Cancer Research
The compound's unique structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways. Ongoing research aims to elucidate its mechanisms of action and potential as an anticancer agent .
Case Studies
- Benzodiazepine Analogs in Anxiety Treatment :
- Antimicrobial Efficacy :
- Potential Anticancer Properties :
Comparison with Similar Compounds
Table 1: Substituent Effects at Position 8
Key Findings :
- Bromine vs. Fluorine : The bromine analog serves as a precursor for [<sup>18</sup>F]Flumazenil synthesis via stannyl intermediates, leveraging bromine’s leaving-group capability . In contrast, the fluorine analog (Flumazenil) directly binds GABAARs with high specificity (Ki ~ 1–5 nM) .
- Chlorine and Hydroxyl Substitutions : Chlorine introduces steric bulk, reducing receptor binding efficiency, while the hydroxyl group increases polarity, limiting blood-brain barrier penetration .
Modifications at Position 3 (Carboxylate Group)
Table 2: Ester vs. Carboxylic Acid Derivatives
Key Findings :
- Ester vs. Acid : The ethyl ester enhances lipophilicity, facilitating membrane penetration, whereas hydrolysis to the carboxylic acid improves aqueous solubility and receptor subtype selectivity (e.g., α5-GABAAR) .
Substituent Variations at Position 6
Table 3: Position 6 Modifications
Key Findings :
- Oxo Group : The ketone at position 6 is critical for maintaining the diazepine ring’s conformational stability and receptor interaction .
- Extended Side Chains : Bulky substituents (e.g., 2-(N-methylacetamido)ethyl) can alter pharmacokinetics but may reduce CNS penetration due to increased molecular weight .
Q & A
Q. What protocols validate the compound’s stability under long-term storage conditions?
- Methodology :
- Perform ICH-compliant stability studies (25°C/60% RH, 40°C/75% RH) with periodic HPLC-UV purity checks .
- Identify degradation products via LC-HRMS and compare to known impurity profiles .
Data Contradiction Analysis
- Example Issue : Discrepancy between observed (m/z 550.0816) and calculated (550.0978) HRMS values for a related compound .
- Resolution :
- Recalibrate the mass spectrometer using certified reference standards.
- Verify isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) to rule out contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
